15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
Overview
Description
15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene is an alkaloid that is predominantly found in the plant Gelsemium elegans. This compound has garnered significant attention due to its notable pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties . This compound is the most abundant monomer compound in the crude alkaloid extract of Gelsemium elegans .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene can be synthesized through various methods. One notable approach involves a bioinspired cyclization process. This method utilizes Friedel-Crafts-type cyclization to form the core structure of koumine . Another approach involves the use of high-speed countercurrent chromatography combined with preparative high-performance liquid chromatography for the isolation and purification of koumine from Gelsemium elegans .
Industrial Production Methods: Industrial production of koumine often involves the extraction from Gelsemium elegans using solvents such as ethanol and ethyl acetate. The crude extract is then subjected to further purification using techniques like high-speed countercurrent chromatography and preparative high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: 15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form different derivatives that may exhibit distinct pharmacological activities .
Common Reagents and Conditions: Common reagents used in the reactions involving koumine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions involving koumine include various oxidized and reduced derivatives. These derivatives often exhibit unique pharmacological properties, making them valuable for further research and development .
Scientific Research Applications
15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying alkaloid synthesis and reactivity. In biology, koumine is studied for its effects on cellular processes and signaling pathways . In medicine, koumine has shown promise as a potential treatment for inflammatory and neuropathic pain, as well as certain types of cancer . Additionally, koumine is used in the industry for the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene exerts its effects through various molecular targets and pathways. One of the primary targets is the translocator protein 18 kDa (TSPO), where koumine acts as a positive allosteric modulator . This modulation enhances the binding of other ligands to TSPO, leading to increased analgesic and anti-inflammatory effects . This compound also influences the Bax/Bcl-2 ratio and caspase-3 expression, which are involved in the regulation of apoptosis in cancer cells .
Comparison with Similar Compounds
15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene is often compared with other alkaloids found in Gelsemium elegans, such as gelsemine, gelsevirine, and gelsenicine . While these compounds share some pharmacological activities, koumine is unique in its high abundance and low toxicity . Additionally, koumine’s ability to modulate TSPO distinguishes it from other similar compounds .
List of Similar Compounds:- Gelsemine
- Gelsevirine
- Gelsenicine
- Sempervirine
- Humantenine
This compound’s unique properties and wide range of applications make it a valuable compound for scientific research and potential therapeutic development.
Properties
IUPAC Name |
15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYEMHGPMGUOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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